molecular formula C17H17N5O3 B2707361 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428355-24-1

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2707361
CAS No.: 1428355-24-1
M. Wt: 339.355
InChI Key: YRTNOCZWAZJIKT-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, and an acetamide group attached to a methoxy-substituted phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Introduction of the Methoxy-Substituted Phenoxy Moiety: The final step involves the etherification of the acetamide intermediate with 2-methoxy-4-methylphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-pyrazol-1-yl)pyridin-2-yl)methylene)benzohydrazide
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is unique due to its specific structural features, such as the combination of a pyrazole and pyrimidine ring system with a methoxy-substituted phenoxy acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12-4-5-13(14(8-12)24-2)25-10-17(23)21-15-9-16(19-11-18-15)22-7-3-6-20-22/h3-9,11H,10H2,1-2H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNOCZWAZJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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